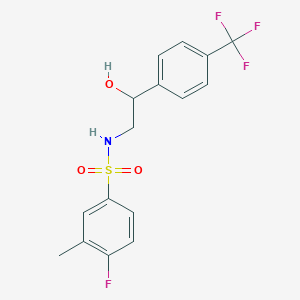

4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO3S/c1-10-8-13(6-7-14(10)17)25(23,24)21-9-15(22)11-2-4-12(5-3-11)16(18,19)20/h2-8,15,21-22H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIQWFLATSJLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methylbenzenesulfonamide, with the CAS number 1351610-71-3, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 377.4 g/mol. Key structural features include:

- Fluorine atoms : Contribute to increased lipophilicity and metabolic stability.

- Trifluoromethyl group : Enhances membrane permeability and biological activity.

- Hydroxyl group : Potentially involved in hydrogen bonding with target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅F₄NO₃S |

| Molecular Weight | 377.4 g/mol |

| CAS Number | 1351610-71-3 |

Research indicates that this compound may exert its biological effects through the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's ability to interact with target proteins, potentially increasing its efficacy in therapeutic applications .

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound possess anti-inflammatory properties. For instance, derivatives of 3,4-dihydronaphthalen-1(2H)-one have shown significant inhibition of pro-inflammatory cytokines in cell models . This suggests that the compound may be effective in treating conditions characterized by excessive inflammation.

Case Studies

- In Vitro Studies : In a study examining various sulfonamide derivatives, this compound exhibited potent inhibition of NF-κB activation in human cell lines. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of inflammatory markers .

- Animal Models : In vivo experiments using murine models of inflammation showed that administration of this compound reduced edema and inflammatory cell infiltration significantly compared to control groups. These findings support its potential use as an anti-inflammatory agent in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, the presence of fluorine atoms is expected to enhance metabolic stability and prolong the compound's action duration in biological systems . Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structural analogs, their features, and reported activities:

Functional Group Impact on Activity

- Trifluoromethyl Groups : Present in the target compound and ChemDiv’s analog , this group enhances lipophilicity and metabolic stability, critical for oral bioavailability. However, its position on the phenyl ring may influence steric interactions with biological targets.

- Hydroxyethyl Side Chain : Unique to the target compound, this group may improve solubility compared to analogs like Sohail et al.’s oxazole derivative, which lacks polar substituents .

Pharmacological Considerations

- Species-Specific Receptor Interactions: As noted in β3-adrenoceptor studies , structural differences between human and rodent receptors can drastically alter efficacy. The target compound’s trifluoromethylphenyl group may exhibit divergent binding affinities across species, necessitating human-specific assays.

- Synthetic Challenges : The unexpected formation of double sulfonamides (e.g., ) underscores the complexity of sulfonamide synthesis, where reaction conditions must be tightly controlled to avoid byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.